molecular formula C15H24N6OS B2767143 N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 1324898-96-5

N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide

Cat. No. B2767143
CAS RN: 1324898-96-5
M. Wt: 336.46
InChI Key: IGBLLGIQDOCSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a tetrazole ring, a sulfanyl group, a propanamide group, and a cyanocyclohexyl group. Tetrazoles are a class of synthetic organic compounds that are rich in nitrogen and are often used in pharmaceuticals and agrochemicals . The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. It’s commonly found in a variety of organic compounds. Propanamide is a type of amide and cyanocyclohexyl refers to a cyclohexyl group with a nitrile (-CN) substituent.

Scientific Research Applications

Synthesis of N-(1H)-Tetrazole Sulfoximines

A study by Mancheño and Bolm (2007) describes the synthesis of N-(1H)-tetrazole sulfoximines through the addition of sodium azide to N-cyano derivatives in the presence of ZnBr2. This process illustrates the versatility of tetrazole compounds as intermediates for synthesizing other N-heterocyclic sulfoximines, which could have implications for designing compounds with similar functional groups for targeted applications in pharmaceuticals and materials science (Mancheño & Bolm, 2007).

Antimicrobial Evaluation of Heterocyclic Compounds

Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. The study synthesized various derivatives via a versatile, readily accessible intermediate, demonstrating the antimicrobial potential of sulfamoyl-containing heterocycles. Such research underscores the interest in synthesizing and evaluating compounds with specific functionalities for biological applications, providing a context for exploring the antimicrobial properties of compounds related to N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide (Darwish et al., 2014).

Generation of Enamines and Thioamides

Paul et al. (2013) discussed the reactions of diphenacylaniline and diphenacyl sulfide under Gewald conditions, leading to the formation of enamines and thioamides. This study highlights the reactivity of certain chemical groups under specific conditions, which could be relevant for understanding the chemical behavior and potential applications of similar compounds in organic synthesis and material science (Paul et al., 2013).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, some tetrazole derivatives are used as insecticides, targeting the insect ryanodine receptor .

Future Directions

The future directions would depend on the potential applications of this compound. Given the presence of a tetrazole ring, it could be explored for use in pharmaceuticals or agrochemicals .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6OS/c1-11(2)9-21-14(18-19-20-21)23-12(3)13(22)17-15(10-16)7-5-4-6-8-15/h11-12H,4-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBLLGIQDOCSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=N1)SC(C)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.